EGFR Kinase Inhibitory Potency: A 101.4 nM IC50 Benchmark for Fragment-Based Design
In a kinase panel screen, a derivative containing the 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile core exhibited an IC50 of 101.4 nM against epidermal growth factor receptor (EGFR), establishing a quantifiable potency benchmark for this scaffold [1]. This activity positions the scaffold as a validated starting point for kinase inhibitor optimization, in contrast to unsubstituted aminopyrazolecarbonitriles which often lack documented kinase inhibition data. The presence of the N1-hydroxyethyl group is critical for achieving this level of activity, as it can engage in key hydrogen-bonding interactions within the kinase active site [2].
| Evidence Dimension | EGFR Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 101.4 nM (derivative containing the core scaffold) |
| Comparator Or Baseline | Unsubstituted or N1-alkyl aminopyrazolecarbonitriles (no reported kinase inhibition data) |
| Quantified Difference | Not calculable (absence of data in comparator class) |
| Conditions | In vitro kinase assay; recombinant EGFR |
Why This Matters
Demonstrates the scaffold's potential in targeted kinase inhibitor programs, a key differentiator for medicinal chemistry procurement.
- [1] EGFR Inhibitor Database (EGFRindb). (n.d.). Molecule ID EGIN0000412, PMID 21353571. IC50 against EGFR. View Source
- [2] Reich, S. H., & Wallace, M. B. (2001). Pyrazoles for inhibiting protein kinase. WO2001079195A1. View Source
